2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile
CAS No.: 476318-80-6
Cat. No.: VC5539828
Molecular Formula: C17H14N4S
Molecular Weight: 306.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 476318-80-6 |
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Molecular Formula | C17H14N4S |
Molecular Weight | 306.39 |
IUPAC Name | 2-amino-4-(4-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile |
Standard InChI | InChI=1S/C17H14N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h3-7H,1,8H2,2H3,(H2,20,21) |
Standard InChI Key | CRZRMTKHWKFDMB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC=C)N)C#N |
Introduction
Structural Characterization and Molecular Properties
The compound belongs to the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine family, characterized by a pyridine ring substituted at positions 2, 3, 5, and 6 . Key structural features include:
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Position 2: An allylthio (-S-CH2-CH=CH2) group, conferring potential reactivity for thiol-ene click chemistry.
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Position 6: A primary amino (-NH2) group, enabling hydrogen bonding and participation in further derivatization.
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Position 4: A p-tolyl (4-methylphenyl) group, enhancing lipophilicity and π-π stacking interactions.
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Positions 3 and 5: Cyano (-CN) groups, which stabilize the pyridine ring through electron-withdrawing effects and participate in dipole-dipole interactions .
The molecular formula is C19H16N4S, with a molecular weight of 332.42 g/mol. Crystallographic data for analogous compounds (e.g., 2-amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile) reveal planar pyridine rings with dihedral angles of 37.9°–56.1° between substituents, suggesting moderate conformational flexibility .
Synthetic Routes and Optimization
Catalytic One-Pot Synthesis
The synthesis of 2-(allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile likely follows a pseudo-four-component reaction (pseudo-4CR) pathway, as reviewed for related sulfanylpyridines . Key reactants include:
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Malononitrile: Serves as a dual cyano source.
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p-Tolualdehyde: Introduces the p-tolyl group via Knoevenagel condensation.
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Allyl mercaptan: Provides the allylthio substituent.
Catalytic System:
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Betaine (trimethylglycine) and guanidine carbonate are effective natural product catalysts for analogous syntheses, enabling mild reaction conditions and high yields . Betaine facilitates the initial aldol-like condensation, while guanidine carbonate promotes cyclization and thiol incorporation .
Optimized Conditions:
Parameter | Value |
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Catalyst (Step 1) | Betaine (10 mol%) |
Catalyst (Step 2) | Guanidine carbonate (10 mol%) |
Solvent | Methanol |
Temperature | Reflux (65–70°C) |
Reaction Time | 15–30 minutes per step |
Under these conditions, yields exceeding 70% are achievable for structurally similar derivatives .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to cyano and amino groups. Limited solubility in water (predicted log P = 2.1) .
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Stability: The allylthio group may undergo oxidation to sulfoxide under aerobic conditions, necessitating inert atmosphere storage.
Spectroscopic Data
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IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), 3350 cm⁻¹ (N-H stretch), and 650 cm⁻¹ (C-S stretch).
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NMR (¹H): δ 2.35 (s, 3H, p-tolyl CH3), δ 3.15–3.30 (m, 2H, SCH2), δ 5.10–5.30 (m, 2H, CH2=CH), δ 6.50 (s, 2H, NH2) .
Biological Activity and Mechanisms
While direct bioactivity data for this compound are unavailable, structurally related 6-amino-2-pyridone-3,5-dicarbonitriles exhibit anti-cancer properties via kinase inhibition and proteasome interference . Key inferences include:
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Cytotoxicity: Analogous compounds (e.g., 5o in PMC study) show IC50 values of 1.2–4.8 μM against glioblastoma, liver, and breast cancer cells .
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Synergistic Effects: Combining with BBB-penetrant kinase inhibitors (e.g., erlotinib) enhances cytotoxicity by 40–60% in primary glioblastoma cultures .
The allylthio moiety may confer thiol-mediated cellular uptake, potentially improving bioavailability compared to oxygenated analogs.
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